molecular formula C12H10F3NO B8661535 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one

3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one

Cat. No.: B8661535
M. Wt: 241.21 g/mol
InChI Key: DRZMUXUFFUWBEO-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenylamino group, which is further connected to a cyclopent-2-enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one typically involves the reaction of 3-(Trifluoromethyl)aniline with cyclopent-2-enone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-cyclopenten-1-one: An enone that is structurally similar but lacks the trifluoromethyl and phenylamino groups.

    Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl group but differ in their overall structure and properties.

Uniqueness

3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one is unique due to the combination of the trifluoromethyl group and the phenylamino group attached to the cyclopent-2-enone structure.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)anilino]cyclopent-2-en-1-one

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)8-2-1-3-9(6-8)16-10-4-5-11(17)7-10/h1-3,6-7,16H,4-5H2

InChI Key

DRZMUXUFFUWBEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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